molecular formula C21H15N3O3 B2954536 6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one CAS No. 899990-54-6

6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one

Cat. No.: B2954536
CAS No.: 899990-54-6
M. Wt: 357.369
InChI Key: NNKAGYKYBUHMOS-UHFFFAOYSA-N
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Description

6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of naphthalene and nitrobenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Naphthalen-1-yl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 4-Nitrobenzyl Group: This can be done through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-(naphthalen-1-yl)pyridazin-3(2H)-one: Lacks the 4-nitrobenzyl group.

    2-(4-nitrobenzyl)pyridazin-3(2H)-one: Lacks the naphthalen-1-yl group.

    6-(phenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one: Has a phenyl group instead of naphthalen-1-yl.

Uniqueness

The unique combination of naphthalen-1-yl and 4-nitrobenzyl groups in 6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-naphthalen-1-yl-2-[(4-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-21-13-12-20(19-7-3-5-16-4-1-2-6-18(16)19)22-23(21)14-15-8-10-17(11-9-15)24(26)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKAGYKYBUHMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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